Cas no 891642-91-4 (2-methyl-2-(piperazin-1-yl)propan-1-amine)

2-methyl-2-(piperazin-1-yl)propan-1-amine structure
891642-91-4 structure
商品名:2-methyl-2-(piperazin-1-yl)propan-1-amine
CAS番号:891642-91-4
MF:C8H19N3
メガワット:157.256561517715
MDL:MFCD05201594
CID:714462
PubChem ID:22707834

2-methyl-2-(piperazin-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-Piperazineethanamine,b,b-dimethyl-
    • 1-Piperazineethanamine, -bta-,-bta--dimethyl-
    • 1-Piperazineethanamine, -bta-,-bta--dimethyl-
    • 2-methyl-2-(piperazin-1-yl)propan-1-amine
    • MDL: MFCD05201594
    • インチ: 1S/C8H19N3/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-7,9H2,1-2H3
    • InChIKey: ICOPKYIGMQPYRO-UHFFFAOYSA-N
    • ほほえんだ: C(N)C(C)(N1CCNCC1)C

2-methyl-2-(piperazin-1-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2908524-0.05g
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
0.05g
$285.0 2023-09-06
Enamine
EN300-2908524-0.5g
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
0.5g
$959.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315405-500mg
2-Methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 98%
500mg
¥22417.00 2024-04-26
1PlusChem
1P02922Q-250mg
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
250mg
$813.00 2024-04-20
Enamine
EN300-2908524-10g
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
10g
$5283.0 2023-09-06
Aaron
AR0292B2-50mg
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
50mg
$417.00 2025-02-17
Enamine
EN300-2908524-5g
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
5g
$3562.0 2023-09-06
1PlusChem
1P02922Q-500mg
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
500mg
$1248.00 2024-04-20
Aaron
AR0292B2-100mg
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
100mg
$611.00 2025-02-17
Enamine
EN300-2908524-0.1g
2-methyl-2-(piperazin-1-yl)propan-1-amine
891642-91-4 95%
0.1g
$426.0 2023-09-06

2-methyl-2-(piperazin-1-yl)propan-1-amine 関連文献

2-methyl-2-(piperazin-1-yl)propan-1-amineに関する追加情報

Introduction to 2-methyl-2-(piperazin-1-yl)propan-1-amine (CAS No. 891642-91-4)

2-methyl-2-(piperazin-1-yl)propan-1-amine, identified by the Chemical Abstracts Service registry number 891642-91-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperazine moiety linked to an isobutylamine backbone, has garnered attention due to its structural versatility and potential biological activity. The piperazine ring is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors, thereby modulating physiological processes.

The structural framework of 2-methyl-2-(piperazin-1-yl)propan-1-amine combines the lipophilic isobutyl group with the polar nitrogen-rich piperazine segment, creating a balance that may enhance membrane permeability while maintaining solubility. This characteristic makes it a promising candidate for further exploration in the development of novel therapeutic agents. The compound’s synthesis involves strategic functionalization of the isobutylamine core, with the introduction of the piperazine group at the 1-position, which is critical for achieving the desired pharmacological properties.

In recent years, there has been growing interest in derivatives of piperazine due to their role in treating a wide range of disorders, including central nervous system (CNS) disorders, infectious diseases, and metabolic conditions. The modification of the isobutylamine backbone in 2-methyl-2-(piperazin-1-yl)propan-1-amine may confer unique pharmacokinetic and pharmacodynamic profiles compared to other piperazine-based compounds. This has prompted researchers to investigate its potential as a lead molecule for drug development.

One of the most compelling aspects of 2-methyl-2-(piperazin-1-yl)propan-1-amine is its potential application in the treatment of neurological and psychiatric disorders. Piperazine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin, dopamine, and norepinephrine. The structural features of this compound may allow it to modulate these systems in a way that could be therapeutically beneficial. For instance, studies have suggested that certain piperazine-based compounds exhibit anxiolytic and antidepressant effects, which could be attributed to their ability to influence neurotransmitter receptor binding.

Furthermore, the compound’s chemical stability and compatibility with various synthetic pathways make it an attractive intermediate for medicinal chemists. The presence of both secondary amine and tertiary amine functionalities provides multiple points for further derivatization, enabling the creation of a diverse library of analogs. This flexibility is crucial for optimizing potency, selectivity, and pharmacokinetic properties during drug development.

Recent advancements in computational chemistry have also enhanced the understanding of how 2-methyl-2-(piperazin-1-yl)propan-1-amine interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein receptors relevant to CNS disorders. These findings support its potential as a scaffold for designing novel therapeutics targeting conditions such as schizophrenia, depression, and cognitive impairments. The ability to predict binding affinities and metabolic stability using computational tools has significantly accelerated the drug discovery process.

The synthesis of 2-methyl-2-(piperazin-1-yl)propan-1-amine typically involves multi-step organic reactions starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the piperazine moiety and subsequent functional group transformations to achieve the desired stereochemistry. Optimizing reaction conditions to maximize yield and purity is essential for practical applications in pharmaceutical research.

As research continues to uncover new biological activities associated with piperazine derivatives, compounds like 2-methyl-2-(piperazin-1-y l)propan -1 -amine are likely to play an increasingly important role in therapeutic development. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into effective treatments for human diseases.

The future prospects for 2-methyl -2-( piperazin -1 - yl ) propan -1 - amine include further exploration of its pharmacological profile through both preclinical and clinical studies. Investigating its interactions with specific enzymes and receptors will provide deeper insights into its mechanism of action. Additionally, assessing its safety profile and formulation compatibility will be critical steps before considering its translation into clinical applications.

In conclusion, 2 - methyl - 2 - ( piperazin - 1 - yl ) propan - 1 - amine ( CAS No . 89 164 2 - 91 - 4 ) represents a promising compound in pharmaceutical research due to its structural versatility and potential biological activity . Its role as a lead molecule or intermediate in drug development underscores its importance in advancing therapeutic strategies . As scientific understanding evolves , this compound will continue to be a subject of interest for researchers aiming to develop innovative treatments for neurological and psychiatric disorders .

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